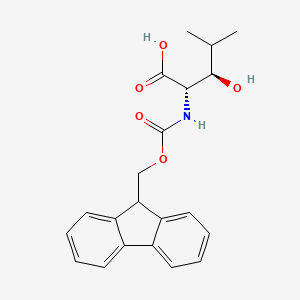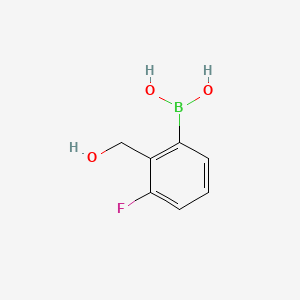
(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” is a type of organoboron compound. It has a molecular formula of C6H6BFO3, an average mass of 155.919 Da, and a monoisotopic mass of 156.039398 Da .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied field. A common method for the synthesis of boronic acids is the copper-mediated trifluoromethylation . Another method involves the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” consists of a phenyl ring with a fluorine atom at the 3rd position and a hydroxymethyl group at the 2nd position. The phenyl ring is also attached to a boronic acid group .Chemical Reactions Analysis
Boronic acids are known for their wide application in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in carbon-carbon bond-forming reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” are largely determined by its molecular structure. It has a molecular formula of C6H6BFO3, an average mass of 155.919 Da, and a monoisotopic mass of 156.039398 Da .Applications De Recherche Scientifique
-
Fluorescent Protein Antibodies
- Field : Molecular Biology
- Application : Fluorescent proteins (FPs) have promoted widespread biological research applications. With the continuous development of FPs, antibodies targeting FPs have emerged .
- Method : The nanobody is a new type of antibody entirely composed of the variable domain of a heavy-chain antibody. These small and stable nanobodies can be expressed and functional in living cells .
- Results : This research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting FPs, making FPs more valuable in biological research .
-
Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid
- Field : Medicinal Chemistry
- Application : 5-Trifluoromethyl-2-formyl phenylboronic acid has been synthesized and characterized in terms of its structure and properties .
- Method : The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .
- Results : The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
Orientations Futures
The future directions in the research and application of boronic acids like “(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” are promising. The Suzuki-Miyaura cross-coupling reaction, which involves boronic acids, is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The development of new boronic acid reagents and the exploration of their properties for specific coupling conditions continue to be areas of active research .
Propriétés
IUPAC Name |
[3-fluoro-2-(hydroxymethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,10-12H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZUUOCXJIJMBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)CO)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

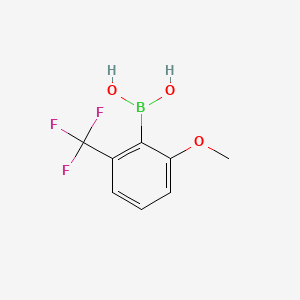
![Ethanolamine hydrochloride, [1-3H]](/img/structure/B591581.png)
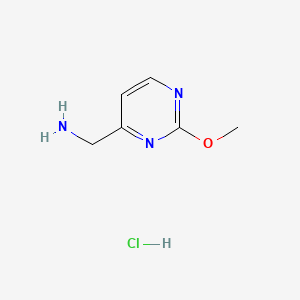
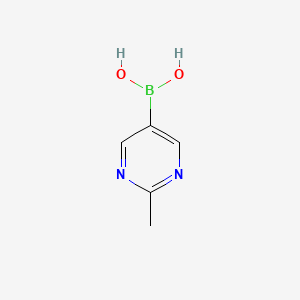
![(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B591585.png)
![(2-Phenylbenzo[d]oxazol-6-yl)methanamine](/img/structure/B591586.png)
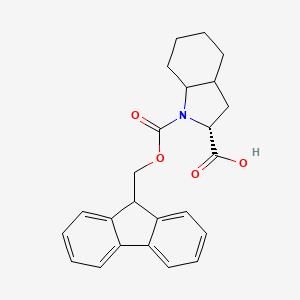
![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)
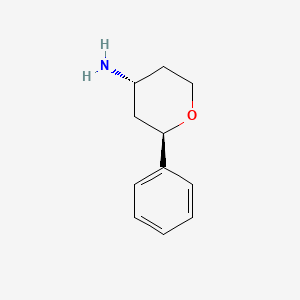

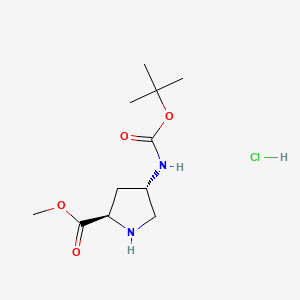

![N-[(1S)-2-Phenyl-1-[(2R,4E)-tetrahydro-5-oxo-4-(phenylmethylene)-2-furanyl]ethyl]carbamic Acid 1,1-D](/img/no-structure.png)
